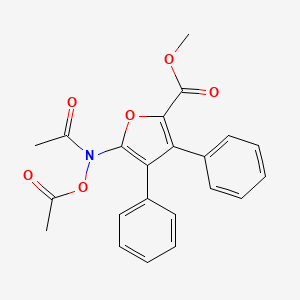
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is a complex organic compound with a molecular formula of C22H19NO6 and a molecular weight of 393.39 g/mol . This compound features a furan ring substituted with various functional groups, including acetoxy and acetylamino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in mutagenicity studies to understand its effects on genetic material.
Medicine: Research explores its potential therapeutic properties and interactions with biological targets.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate involves its interaction with specific molecular targets. The acetoxy and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: This compound features a nitro group instead of the acetoxy and acetylamino groups, leading to different reactivity and applications.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate:
Uniqueness
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
134170-56-2 |
|---|---|
Molekularformel |
C22H19NO6 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
methyl 5-[acetyl(acetyloxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C22H19NO6/c1-14(24)23(29-15(2)25)21-19(17-12-8-5-9-13-17)18(16-10-6-4-7-11-16)20(28-21)22(26)27-3/h4-13H,1-3H3 |
InChI-Schlüssel |
BCSPAFSTKFSEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


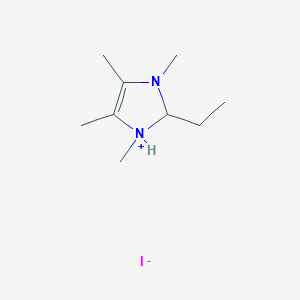
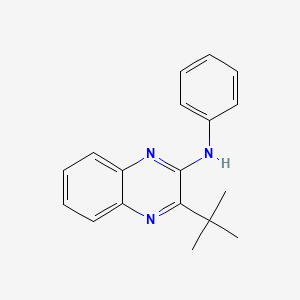
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
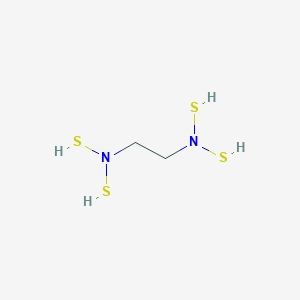
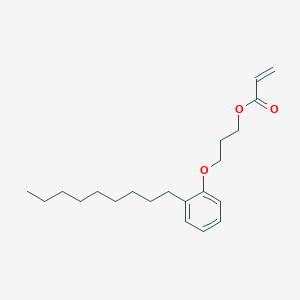
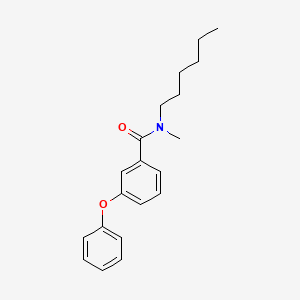
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
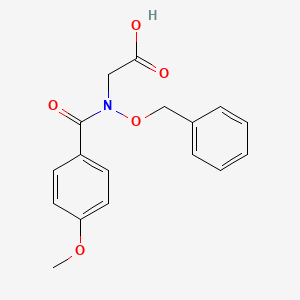


![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
